molecular formula C13H20FNO4 B2848570 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2137830-26-1

6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2848570
CAS No.: 2137830-26-1
M. Wt: 273.304
InChI Key: QRQQDYAUTNGEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Boc Protection:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.

    Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and stability. The Boc protecting group ensures the compound remains stable under various conditions until it reaches its target site, where it can be deprotected to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
  • 6-(tert-butoxycarbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
  • N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

Uniqueness

6-[(Tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of a fluorine atom and a Boc protecting group within a spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-fluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(5-4-6-12)13(14,8-15)9(16)17/h4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQQDYAUTNGEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)C(C1)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.